

# Quantitative Data on Fisetin's Binding Affinity

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## Compound Focus: Fustin

CAS No.: 20725-03-5

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The table below summarizes key quantitative findings from recent in silico and experimental studies on Fisetin.

| Target Protein                     | Primary Indication                    | Docking Software/ Method | Key Binding Affinity/Score                         | Key Interacting Residues (if highlighted) | Supporting Experimental Validation   |
|------------------------------------|---------------------------------------|--------------------------|--|---|--|
| <b>Monoamine Oxidase A (MAO-A)</b> | Alzheimer's Disease (Neuroprotection) | AMDock (AutoDock Tools)  | Good binding scores and molecular interactions [1] | Catalytic site amino acids [1]            | In vivo: Reduced MAO-A/B conc., improved behavior in A $\beta$ -induced mice [1] |
| <b>Monoamine Oxidase B (MAO-B)</b> | Alzheimer's Disease (Neuroprotection) | AMDock (AutoDock Tools)  | Good binding scores and molecular interactions [1] | Catalytic site amino acids [1]            | In vivo: Reduced MAO-A/B conc., improved behavior in A $\beta$ -induced mice [1] |

| Target Protein     | Primary Indication       | Docking Software/ Method     | Key Binding Affinity/Score                        | Key Interacting Residues (if highlighted) | Supporting Experimental Validation                        |
|--------------------|--------------------------|------------------------------|---|---|---|
| DENV-3 RdRp (3VWS) | Dengue Fever (Antiviral) | Schrodinger (Glide, XP mode) | Strong docking performance [2]                    | Information not specified in abstract [2] | MD Simulations: Stable interaction in 5 ns simulation [2] |
| DENV-3 RdRp (3VWS) | Dengue Fever (Antiviral) | MM/GBSA                      | Binding free energy ( $\Delta G$ ) calculated [2] | Information not specified in abstract [2] | MD Simulations: Stable interaction in 5 ns simulation [2] |

## Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the studies.

### Molecular Docking and In Vivo Validation for Neuroprotection (MAO-A/B) [1]

This protocol outlines a combined in silico and in vivo approach to evaluate Fisetin's neuroprotective effects.

- **Molecular Docking:**
  - **Software:** AMDock with integrated AutoDock Tools (ADT) scripts.
  - **Target Preparation:** The 3D structures of MAO-A and MAO-B enzymes were used.
  - **Ligand Preparation:** The 3D structure of Fisetin was prepared for docking.
  - **Docking Process:** Docking was performed into the catalytic sites of the enzymes. The output included binding scores and a analysis of molecular interactions with specific amino acid residues.

- **In Vivo Validation:**

- **Nanoformulation:** A fisetin nanosuspension was prepared using the nanoprecipitation method to overcome low oral bioavailability. It was characterized for particle size (~225 nm), polydispersity index (0.19), and zeta potential (~ -19 mV).
- **Animal Model:** Mice were used.
- **Dosing:** Administered 10 and 20 mg/kg of pure fisetin and 10 mg/kg of fisetin nanosuspension once daily for 21 days.
- **Disease Induction:** On day 15, Alzheimer's-like pathology was induced by intracerebroventricular (ICV) injection of amyloid-beta peptide fragment A $\beta$ (25–35).
- **Behavioral Tests:** On day 20, open field and elevated plus maze tests were conducted to assess locomotor activity and anxiety-like behavior.
- **Biochemical & Histological Analysis:** After sacrifice, brain tissues were examined for MAO-A and MAO-B enzyme concentration and histological changes.

## Molecular Docking and Dynamics for Antiviral Activity (DENV-3 RdRp) [2]

This protocol details the computational workflow for assessing Fisetin as a potential antiviral agent.

- **Protein and Ligand Preparation:**

- **Protein:** The crystal structure of DENV-3 RdRp (PDB ID: 3VWS) was prepared using the Protein Preparation Wizard in Maestro Schrodinger. This involved adding hydrogens, assigning bond orders, optimizing H-bonds, and performing restrained energy minimization.
- **Ligand:** The 3D structure of Fisetin was obtained from PubChem and prepared using LigPrep. This included generating possible ionization states at pH 7.0  $\pm$  2.0 and energy minimization using the OPLS-2005 force field.

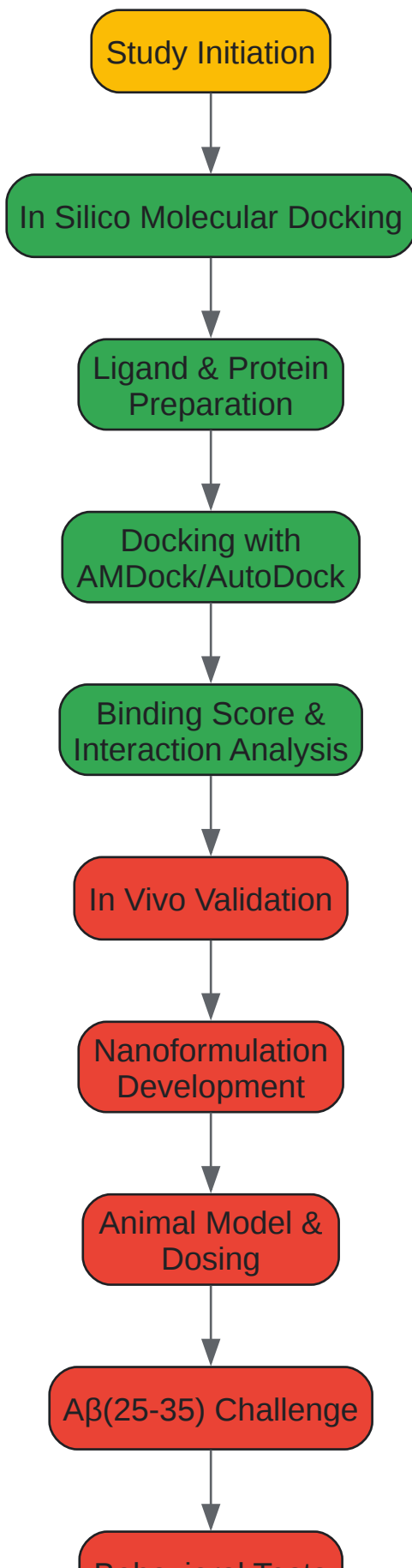
- **Binding Site Identification:** The binding site was defined using the sitemap tool and also based on the known binding site of a native inhibitor (NITD-107) from the PDB.

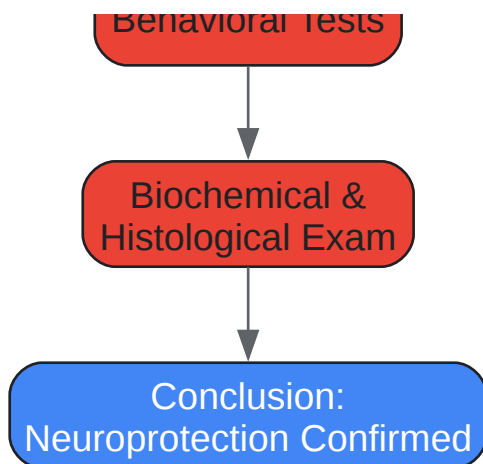
- **Molecular Docking:**

- **Software:** Glide within Maestro Schrodinger.
- **Grid Generation:** A grid for docking was centered on the native ligand's position.
- **Docking Precision:** Docking was performed using the **Extra Precision (XP)** mode to minimize false positives.

- **Binding Free Energy Calculation:** The binding affinity was further refined by calculating the binding free energy using the **MM/GBSA** method.
- **Molecular Dynamics (MD) Simulations:**
  - **Purpose:** To evaluate the stability of the Fisetin-RdRp complex over time, moving beyond the static picture provided by docking.
  - **Setup:** Simulations were run for 100 ns.
  - **Analysis:** The root-mean-square deviation (RMSD) was tracked to assess the stability of the protein-ligand complex. The specific interactions were also analyzed over a 5 ns window to determine the fraction of time specific contacts were maintained.

The following diagram illustrates the integrated in silico/in vivo workflow from the neuroprotection study [1]:





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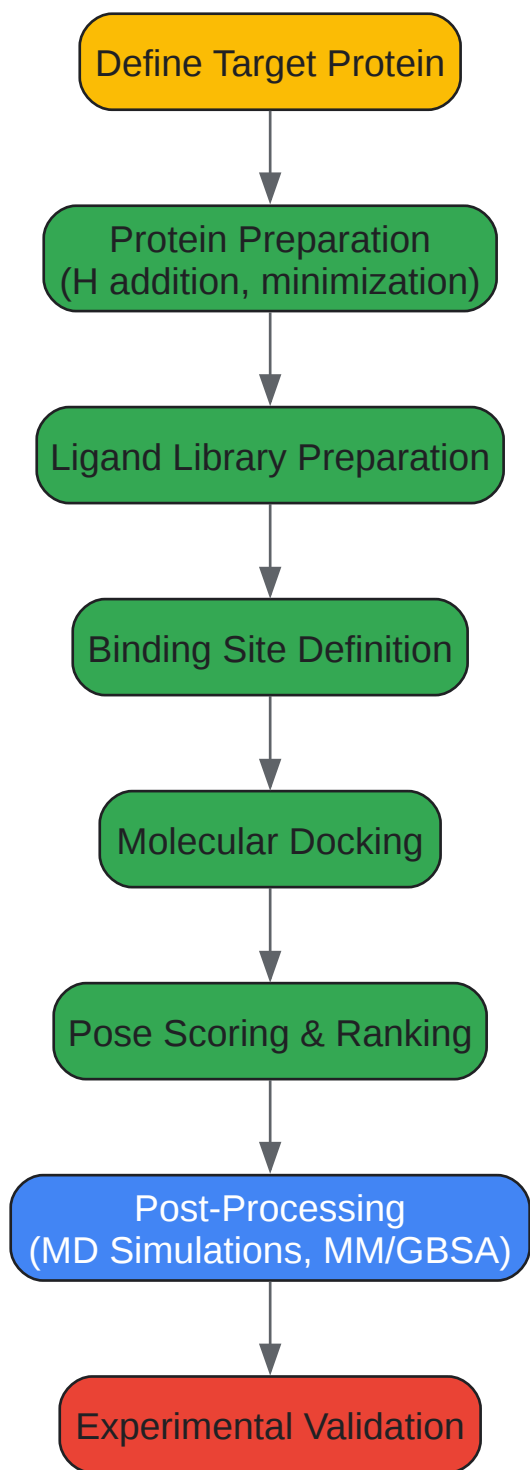
*Integrated in silico and in vivo workflow for fisetin neuroprotection study.*

## Best Practices in Docking Workflows

To ensure the reliability of your in silico docking studies with Fisetin or any compound, consider these established best practices [3] [4]:

- **Benchmarking Docking Tools:** Before screening new compounds, evaluate the performance of different docking programs (e.g., MOE, AutoDock Vina, PLANTS) against your target. Use a benchmark set of known active and inactive compounds to select the tool with the best predictive power for your specific target [3].
- **Control Calculations:** Perform control docking calculations to evaluate and optimize docking parameters for your target protein. This step is crucial for enhancing the success of a large-scale screen [4].
- **Use of Decoy Sets:** Employ a high-quality set of decoy molecules that are physically similar but chemically different from known actives. This helps create a challenging benchmark to test the docking protocol's ability to distinguish true binders [3].
- **Post-Docking Analysis with MD:** Do not rely solely on static docking scores. Use Molecular Dynamics simulations to assess the stability of the protein-ligand complex and the robustness of key interactions over time, as demonstrated in the antiviral study [2].

The general workflow for a structure-based virtual screening campaign, incorporating these best practices, is shown below:



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*General structure-based virtual screening workflow with post-processing.*

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## References

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2. Molecular Docking and Molecular Dynamics Simulation ... [pmc.ncbi.nlm.nih.gov]
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